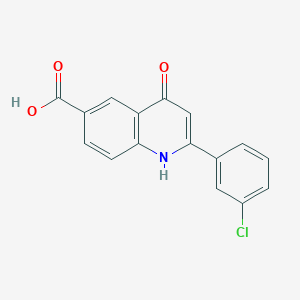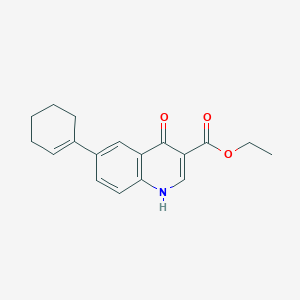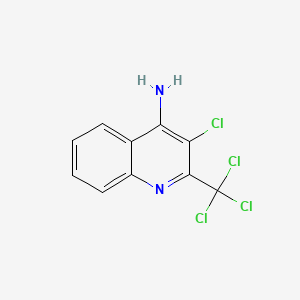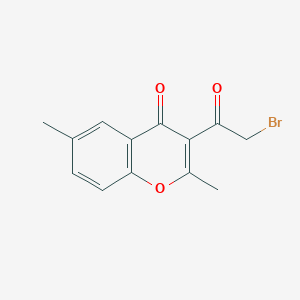![molecular formula C19H23BN4O3 B11832105 3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11832105.png)
3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a complex organic compound that features a triazolopyridine core with a methoxyphenylmethyl group and a dioxaborolan substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves multiple steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenylmethyl Group: This step often involves a substitution reaction where the methoxyphenylmethyl group is introduced to the triazolopyridine core.
Attachment of the Dioxaborolan Group: This is usually done through a borylation reaction, where the dioxaborolan group is attached to the triazolopyridine core under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-[(4-Methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate
Uniqueness
What sets 3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23BN4O3 |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C19H23BN4O3/c1-18(2)19(3,4)27-20(26-18)15-10-11-21-17-16(15)22-23-24(17)12-13-6-8-14(25-5)9-7-13/h6-11H,12H2,1-5H3 |
InChI Key |
WEQQMITZSRILOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)N(N=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)
![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)
![4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11832050.png)

![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)
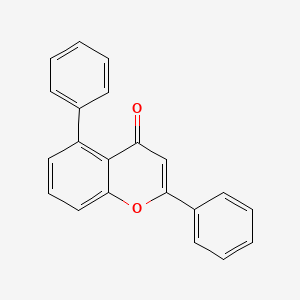
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)
![methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide](/img/structure/B11832064.png)

